molecular formula C9H6FNO2 B2566076 6-fluoro-1H-indole-7-carboxylic Acid CAS No. 875305-42-3

6-fluoro-1H-indole-7-carboxylic Acid

Cat. No.: B2566076
CAS No.: 875305-42-3
M. Wt: 179.15
InChI Key: YJYWCXSCEPWZIV-UHFFFAOYSA-N
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Description

6-fluoro-1H-indole-7-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-fluoro-1H-indole-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indole-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

6-fluoro-1H-indole-7-carboxylic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position and the carboxylic acid group at the 7th position can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYWCXSCEPWZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 ml THF were cooled down to −60° C. under argon and 27 ml of a 1.6M n-BuLi solution (42.9 mmol) in hexane were added followed by 2.9 g of 6-fluoro-1H-indole (21 mmol) in 12 ml THF (addition over 25 min, temperature between −72 and −70° C.). After 5 min additional stirring at this temperature, a solution of 4.8 g of potassium tert-butylate (42.9 mmol) in 18 ml THF were added at the same temperature over 30 min. The reaction mixture was then stirred for 2 h at −72° C. and then treated with a large excess of solid CO2 over 1.5 h (temperature raised by 15° C.). To the brown/orange suspension, 40 ml of water were added, and after addition of diethylether the phases were separated, the aqueous phase extracted with 2× diethylether. Finally the aqueous phase was treated with conc HCl until pH 1 and extracted twice with diethylether. The combined organic phases were then washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo, and crystallized from diethylether/hexane, leading to 1.9 g 6-fluoro-1H-indole-7-carboxylic acid, as a light brown solid (51%). MS: 177.9 (M−H)−
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
42.9 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
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solvent
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
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Quantity
18 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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